N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with the molecular formula C19H15N3O3 and a molecular weight of 333.347. This compound is notable for its unique structure, which includes a benzofuran ring and a phthalazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of an intermediate compound, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid . This intermediate is then reacted with appropriate reagents under controlled conditions to form the final product.
Synthetic Route Example:
-
Preparation of Intermediate:
- Dissolve 2-fluoro-5-formylbenzoic acid in anhydrous tetrahydrofuran.
- Cool the solution to 0°C and slowly add triethylamine.
- Warm the mixture to room temperature and react for 5 hours.
- Slowly raise the temperature to 70°C and add hydrazine hydrate.
- Adjust the pH to acidic using hydrochloric acid to precipitate the intermediate .
-
Formation of Final Product:
Chemical Reactions Analysis
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
- Oxidized derivatives
- Reduced forms
- Substituted compounds with various functional groups
Scientific Research Applications
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: An intermediate used in the synthesis of phthalazinone scaffolds.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Uniqueness:
- The presence of both benzofuran and phthalazinone moieties in this compound provides unique chemical and biological properties that distinguish it from other compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactions, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its properties and mechanisms of action could lead to new discoveries and advancements in multiple disciplines.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-19(24)14-8-4-3-7-13(14)15(21-22)11-20-18(23)17-10-12-6-2-5-9-16(12)25-17/h2-10H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWJNHGEQTKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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